

Gadoquatrane: A Technical Deep Dive into Low-Dose Gadolinium Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gadoquatrane**

Cat. No.: **B12659558**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Gadoquatrane is an investigational, next-generation gadolinium-based contrast agent (GBCA) poised to significantly impact the landscape of magnetic resonance imaging (MRI). Its unique molecular structure as a tetrameric, macrocyclic complex confers high stability and relaxivity, enabling a substantial reduction in the required gadolinium dose for effective contrast enhancement. This in-depth guide explores the core scientific principles, preclinical evidence, and clinical trial data underpinning the role of **Gadoquatrane** in low-dose gadolinium imaging.

Physicochemical Properties and Molecular Structure

Gadoquatrane (BAY 1747846) is a macrocyclic, tetrameric GBCA with a molecular weight of 2579 g/mol .^[1] Its structure consists of four gadolinium (Gd³⁺) ions, each chelated within a macrocyclic cage, linked together. This tetrameric design is a key innovation, as it slows the molecular tumbling rate in solution. This slower tumbling aligns the molecule's motion more closely with the Larmor frequency of water protons in clinical MRI magnetic fields, thereby significantly enhancing the T1 relaxation effect.

Key physicochemical properties of **Gadoquatrane** are summarized in the table below, comparing it with established macrocyclic GBCAs.

Property	Gadoquatrane	Gadobutrol	Gadoterate Meglumine
Molecular Structure	Tetrameric, Macroyclic	Monomeric, Macroyclic	Monomeric, Macroyclic
Molecular Weight (g/mol)	2579	604.7	938.0
r1 Relaxivity in Human Plasma (mM ⁻¹ s ⁻¹ per Gd at 1.41 T, 37°C)	11.8[2][3]	~5.2	~4.1
r1 Relaxivity in Human Plasma (mM ⁻¹ s ⁻¹ per molecule at 1.41 T, 37°C)	47.2[2]	~5.2	~4.1
Submitted Clinical Dose (mmol Gd/kg)	0.04[3]	0.1	0.1
Hydrophilicity (logP)	-4.32	-	-
Osmolality	Iso-osmolar to blood	Hyperosmolar	Hyperosmolar

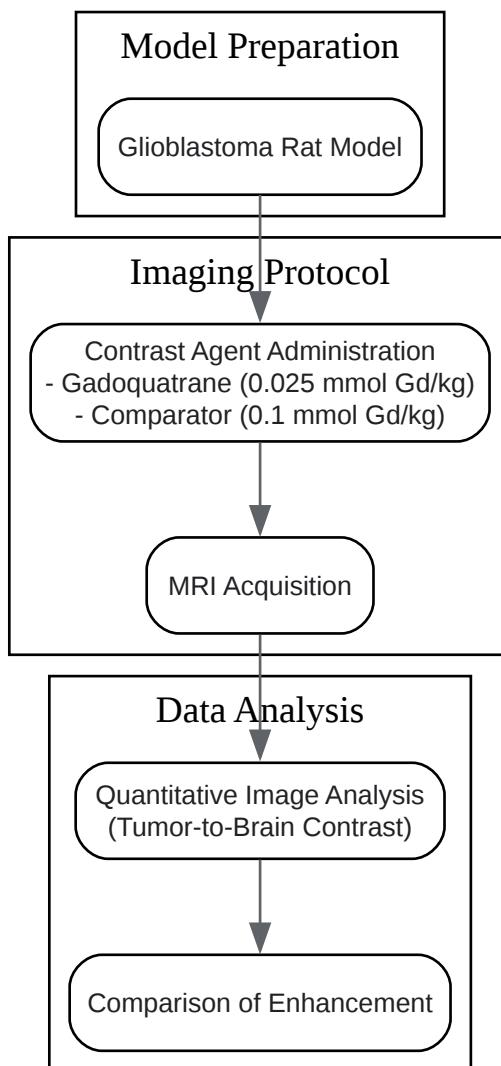
Mechanism of Action and High Relaxivity

The enhanced efficacy of **Gadoquatrane** at lower doses is primarily attributed to its significantly higher r1 relaxivity. Relaxivity is a measure of a contrast agent's ability to increase the relaxation rate of water protons, leading to a brighter signal on T1-weighted MRI images. As the table above shows, **Gadoquatrane**'s r1 relaxivity per gadolinium ion is more than double that of established macrocyclic agents like Gadobutrol. On a per-molecule basis, this difference is even more pronounced, being approximately eightfold higher.

Mechanism of **Gadoquatrane**'s Signal Enhancement.

Preclinical Studies In Vitro Stability and Safety

Preclinical assessments have demonstrated the very high kinetic inertness and stability of **Gadoquatrane**. In acidic conditions, it exhibited the longest dissociation half-life among approved macrocyclic GBCAs. Furthermore, after 21 days at physiological pH in human serum, there was no detectable release of gadolinium ions. This high stability is a critical safety feature, minimizing the potential for gadolinium deposition in the body.


Animal Models: Glioblastoma Rat Model

The efficacy of **Gadoquatrane** was evaluated in a rat glioblastoma model. The key objective was to compare the contrast enhancement achieved with **Gadoquatrane** at a reduced dose to that of a standard dose of other GBCAs.

Experimental Protocol:

- Animal Model: Rats with induced glioblastoma.
- Imaging: MRI was performed to assess tumor contrast enhancement.
- Contrast Agents and Dosing:
 - **Gadoquatrane** was administered at a dose of 0.025 mmol Gd/kg.
 - Gadobutrol and Gadoterate meglumine were administered at a standard dose of 0.1 mmol Gd/kg.
- Image Analysis: Quantitative analysis of tumor-to-brain contrast was conducted.

The results showed that **Gadoquatrane**, at a 75% lower gadolinium dose, provided comparable contrast enhancement to Gadoterate meglumine.

[Click to download full resolution via product page](#)

Preclinical Glioblastoma Model Experimental Workflow.

Clinical Development: The QUANTI Program

The clinical development of **Gadoquadrane** is centered around the pivotal Phase III QUANTI program, which includes two main studies: QUANTI CNS (Central Nervous System) and QUANTI OBR (Other Body Regions), as well as a pediatric study. Across all studies, **Gadoquadrane** was investigated at a dose of 0.04 mmol Gd/kg body weight, a 60% reduction compared to the standard 0.1 mmol Gd/kg dose of other macrocyclic GBCAs.

QUANTI CNS Study

This study evaluated the efficacy and safety of **Gadoquatrane** in adult patients with known or suspected pathologies of the central nervous system.

Experimental Protocol:

- Patient Population: Adults with known or highly suspected CNS pathologies requiring contrast-enhanced MRI.
- Study Design: A multinational, randomized, double-blind, crossover study.
- Intervention:
 - **Gadoquatrane** at 0.04 mmol Gd/kg.
 - Comparator macrocyclic GBCAs (e.g., Gadobutrol, Gadoteridol) at 0.1 mmol Gd/kg.
- Primary Endpoints:
 - Non-inferiority of **Gadoquatrane** to comparators in terms of visualization parameters (lesion enhancement, border delineation, and internal morphology).
 - Superiority of **Gadoquatrane**-enhanced MRI compared to unenhanced MRI.
- Imaging Protocol (Inferred from standardized brain tumor imaging protocols for clinical trials):
 - Pre-contrast sequences: T1-weighted, T2-weighted, and Fluid-Attenuated Inversion Recovery (FLAIR).
 - Post-contrast sequences: T1-weighted sequences acquired at specific time points after contrast injection.

The QUANTI CNS study successfully met its primary and main secondary endpoints, demonstrating non-inferiority to standard-dose comparators and superiority to unenhanced MRI.

QUANTI OBR Study

This study assessed the efficacy and safety of **Gadoquadrane** in contrast-enhanced MRI of all other body regions.

Experimental Protocol:

- Patient Population: Adults with known or suspected pathologies in various body regions (e.g., head and neck, thorax, abdomen, pelvis, extremities) requiring contrast-enhanced MRI.
- Study Design: A multinational, randomized, double-blind, crossover study.
- Intervention:
 - **Gadoquadrane** at 0.04 mmol Gd/kg.
 - Comparator macrocyclic GBCAs at 0.1 mmol Gd/kg.
- Primary Endpoints: Similar to the QUANTI CNS study, focusing on visualization and lesion detection.
- Imaging Protocol (Inferred from standardized body imaging protocols for clinical trials):
 - Pre-contrast sequences: T1-weighted (in- and out-of-phase) and T2-weighted sequences.
 - Post-contrast sequences: Dynamic T1-weighted imaging in arterial, portal venous, and delayed phases.

The QUANTI OBR study also met its primary and main secondary endpoints.

Pharmacokinetics and Safety

Pharmacokinetic studies in healthy volunteers have shown that **Gadoquadrane** has a profile similar to other extracellular macrocyclic GBCAs, characterized by rapid distribution into the extracellular space and fast elimination via the kidneys in an unchanged form. The safety profile of **Gadoquadrane** in the QUANTI studies was found to be consistent with that of other macrocyclic GBCAs, with no new safety signals observed.

Conclusion and Future Directions

Gadoquatrane represents a significant advancement in the field of gadolinium-based contrast agents. Its unique tetrameric structure and resulting high relaxivity allow for a substantial reduction in the gadolinium dose required for effective contrast-enhanced MRI, without compromising diagnostic efficacy. The positive results from the comprehensive QUANTI clinical trial program underscore its potential to become a valuable tool for radiologists, offering a lower-dose alternative for a wide range of clinical applications in both adult and pediatric populations. Further research will likely focus on exploring its utility in specific patient populations and advanced MRI applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bayer's investigational MRI contrast agent gadoquatrane meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 2. Standardized brain tumor imaging protocols for clinical trials: current recommendations and tips for integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. braintumor.org [braintumor.org]
- 4. To cite this document: BenchChem. [Gadoquatrane: A Technical Deep Dive into Low-Dose Gadolinium Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#the-role-of-gadoquatrane-in-low-dose-gadolinium-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com